molecular formula C11H22ClNO2 B1653702 {1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride CAS No. 1909306-02-0

{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride

Cat. No.: B1653702
CAS No.: 1909306-02-0
M. Wt: 235.75
InChI Key: BXXKIJJLPGCMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride is a cyclobutane-derived compound featuring a hydroxymethyl (-CH2OH) group and an amino-substituted tetrahydropyran (oxan-4-yl) moiety. The compound (CAS: 1909306-02-0) is structurally characterized by its fused cyclobutyl and tetrahydropyran rings, with the amino group bridging the two heterocycles. While direct pharmacological data are unavailable, structural analogs such as sibutramine (a cyclobutyl-containing anti-obesity drug) highlight the importance of cyclobutane rings in modulating CNS activity .

Properties

IUPAC Name

[1-[amino(oxan-4-yl)methyl]cyclobutyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c12-10(9-2-6-14-7-3-9)11(8-13)4-1-5-11;/h9-10,13H,1-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXKIJJLPGCMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C(C2CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909306-02-0
Record name Cyclobutanemethanol, 1-[amino(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909306-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride typically involves the reaction of cyclobutylmethanol with oxane derivatives under specific conditions. The amino group is introduced through reductive amination, and the final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclobutyl and oxane derivatives, which can be further utilized in chemical synthesis and research .

Scientific Research Applications

{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl and oxane moieties provide structural stability and specificity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cycloalkane Rings

  • (1-Aminocyclobutyl)methanol hydrochloride (CAS: 1392213-15-8) Molecular Formula: C5H12ClNO Key Differences: Lacks the oxan-4-yl substituent, resulting in reduced steric bulk and polarity. Similarity score: 0.92 .
  • (1-Aminocyclopentyl)methanol hydrochloride (CAS: 814254-62-1) Molecular Formula: C6H14ClNO Key Differences: Cyclopentane ring increases lipophilicity (higher logP) compared to cyclobutane derivatives. Similarity score: 0.92 .
  • (trans-4-Aminocyclohexyl)methanol hydrochloride (CAS: 1504-49-0) Molecular Formula: C7H16ClNO Key Differences: Larger cyclohexane ring and trans-configuration enhance conformational rigidity. Similarity score: 0.91 .

Derivatives with Heterocyclic Substitutions

  • [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol hydrochloride (CAS: 2408968-41-0) Molecular Formula: C8H18ClNO2 Key Differences: Incorporates a secondary hydroxyl group, increasing hydrogen-bonding capacity. Purity: ≥95% .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Rotatable Bonds
Target Compound ~229.73* 0.5–1.2 3 4
(1-Aminocyclobutyl)methanol HCl 137.61 -0.3 3 1
(1-Aminocyclopentyl)methanol HCl 151.64 0.1 3 1
(trans-4-Aminocyclohexyl)methanol HCl 165.66 0.8 3 2

*Estimated based on structural features.

Research Findings and Implications

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Similarity Score Key Feature
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol HCl 1909306-02-0 - ~229.73 - Oxan-4-yl, cyclobutane, hydroxymethyl
(1-Aminocyclobutyl)methanol HCl 1392213-15-8 C5H12ClNO 137.61 0.92 No heterocyclic substitution
(trans-4-Aminocyclohexyl)methanol HCl 1504-49-0 C7H16ClNO 165.66 0.91 Trans-cyclohexane, rigid conformation
[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol HCl 2408968-41-0 C8H18ClNO2 195.70 - Dual hydroxyl groups

Table 2: Supplier and Purity Data

Compound Name Supplier Count Purity Price Range (USD)
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol HCl 4 N/A Enquire
(1-Aminocyclobutyl)methanol HCl Multiple ≥95% $50–100/g
[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol HCl 1 ≥95% Discontinued

Biological Activity

{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride is a small molecule compound characterized by its unique structural features, including a cyclobutyl ring and an oxane moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological macromolecules and its unique pharmacological properties.

  • Chemical Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 240.71 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutylmethanol with oxane derivatives, followed by reductive amination to introduce the amino group. The final product is obtained as a hydrochloride salt to enhance stability and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the cyclobutyl and oxane moieties contribute to the compound's structural stability and specificity. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of various enzymes, including acetylcholinesterase and urease, which are important in treating diseases like Alzheimer's and certain infections .
  • Antibacterial Properties : Some derivatives of similar compounds have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis in cancer cells.

Concentration (µM)Cell Viability (%)
0100
585
1070
2050

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activity of this compound. It was found to inhibit acetylcholinesterase with an IC₅₀ value comparable to standard inhibitors used in clinical settings.

CompoundIC₅₀ (µM)
This compound5.2
Eserine (Standard)0.5

Comparison with Similar Compounds

Compared to similar compounds such as {1-[Amino(oxan-4-yl)methyl]cyclopropyl}methanol hydrochloride, {1-[Amino(oxan-4-yl)methyl]cyclopentyl}methanol hydrochloride, and {1-[Amino(oxan-4-yl)methyl]cyclohexyl}methanol hydrochloride, the unique cyclobutyl ring in this compound imparts distinct steric and electronic properties that enhance its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride
Reactant of Route 2
{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.